molecular formula C15H13NO2 B4225896 2-(1,3-benzoxazol-2-yl)-1-phenylethanol

2-(1,3-benzoxazol-2-yl)-1-phenylethanol

Cat. No.: B4225896
M. Wt: 239.27 g/mol
InChI Key: CJWGWSJTRIXJTQ-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-yl)-1-phenylethanol is a compound that belongs to the class of benzoxazoles, which are heterocyclic aromatic organic compounds Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-benzoxazol-2-yl)-1-phenylethanol typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminophenol with benzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like hydrogen peroxide (H₂O₂) in ethanol. The reaction is carried out at a temperature of around 50°C to yield the desired benzoxazole derivative .

Industrial Production Methods: Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Catalysts such as mesoporous titania-alumina mixed oxide (MTAMO) have been employed to improve the reaction conditions and product purity .

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Benzoxazol-2-yl)-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the phenylethanol moiety can be oxidized to form a ketone.

    Reduction: The benzoxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 2-(1,3-benzoxazol-2-yl)-1-phenylacetone.

    Reduction: Formation of 2-(1,3-benzoxazol-2-yl)-1-phenylethylamine.

    Substitution: Formation of halogenated derivatives like 2-(1,3-benzoxazol-2-yl)-1-(4-bromophenyl)ethanol.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-yl)-1-phenylethanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 2-(1,3-Benzimidazol-2-yl)-1-phenylethanol
  • 2-(1,3-Benzothiazol-2-yl)-1-phenylethanol

Comparison:

  • 2-(1,3-Benzimidazol-2-yl)-1-phenylethanol: Similar structure but contains a benzimidazole ring instead of a benzoxazole ring. It exhibits similar biological activities but may have different potency and selectivity.
  • 2-(1,3-Benzothiazol-2-yl)-1-phenylethanol: Contains a benzothiazole ring, which can impart different electronic properties and reactivity. It may have distinct applications in photoluminescent materials .

2-(1,3-Benzoxazol-2-yl)-1-phenylethanol stands out due to its unique combination of a benzoxazole ring and a phenylethanol moiety, offering a versatile platform for various scientific and industrial applications.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-13(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-14(12)18-15/h1-9,13,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWGWSJTRIXJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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